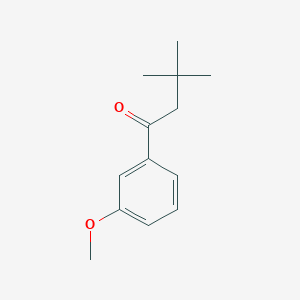
3,3-Dimethyl-3'-methoxybutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3’-methoxybutyrophenone typically involves the reaction of 3-methoxybenzaldehyde with 3,3-dimethylbutanone in the presence of a base catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3,3-Dimethyl-3’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3,3-Dimethyl-3’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3,3-Dimethyl-3’-methoxybutyrophenone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3,3-Dimethyl-3’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,3-Dimethylbutyrophenone: Lacks the methoxy group at the 3’ position.
3-Methoxybutyrophenone: Lacks the dimethyl groups at the 3 position.
3,3-Dimethyl-4’-methoxybutyrophenone: Has the methoxy group at the 4’ position instead of the 3’ position.
Uniqueness
3,3-Dimethyl-3’-methoxybutyrophenone is unique due to the presence of both the methoxy group at the 3’ position and the dimethyl groups at the 3 position. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds .
生物活性
3,3-Dimethyl-3'-methoxybutyrophenone (CAS Number: 182631-11-4) is a ketone compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and relevant case studies.
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- Structure : The compound features a butyrophenone backbone with dimethyl and methoxy substituents which are believed to influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent in clinical applications .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity .
One study highlighted that treatment with this compound led to apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and alterations in cell morphology .
The proposed mechanism of action for the anticancer effects includes:
- Induction of apoptosis through the mitochondrial pathway.
- Inhibition of cell proliferation via cell cycle arrest at the G1 phase.
This was supported by flow cytometry analyses showing a significant increase in the sub-G1 population of treated cells .
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapeutic agents. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines compared to monotherapy. This suggests a potential role for this compound as an adjuvant in cancer treatment protocols .
Comparative Data Table
特性
IUPAC Name |
1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWCQOAEMDMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516027 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182631-11-4 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














